N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2,6-difluorobenzenesulfonamide
Description
N-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-2,6-difluorobenzenesulfonamide is a sulfonamide derivative characterized by a 5-chlorothiophen-2-yl moiety linked via a methoxyethyl chain to a 2,6-difluorobenzenesulfonamide group. Sulfonamides are well-documented for their diverse pharmacological activities, including kinase inhibition, antimicrobial effects, and anticancer properties . The structural uniqueness of this compound lies in its heterocyclic thiophene ring, which may enhance binding affinity to biological targets such as B-Raf or MEK kinases, as observed in related compounds .
Properties
IUPAC Name |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,6-difluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClF2NO3S2/c1-20-10(11-5-6-12(14)21-11)7-17-22(18,19)13-8(15)3-2-4-9(13)16/h2-6,10,17H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTUQXCRMUKTIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)C1=C(C=CC=C1F)F)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClF2NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2,6-difluorobenzenesulfonamide are Prothrombin and Coagulation factor X . These proteins play crucial roles in the blood coagulation cascade, a series of reactions that ultimately lead to the formation of a blood clot.
Biochemical Pathways
The compound’s action on Prothrombin and Coagulation factor X affects the blood coagulation cascade. This cascade is a series of reactions that lead to the formation of a blood clot. By inhibiting key proteins in this pathway, the compound could potentially disrupt the normal process of blood clotting.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Table 1: Structural and Physicochemical Comparison
*Estimated via computational methods (e.g., density-functional theory ).
†Predicted based on similar sulfonamide derivatives .
Key Observations:
- Heterocyclic Rings : The target compound’s 5-chlorothiophene distinguishes it from pyrimidine- or thiazole-containing analogs (e.g., ). Thiophene’s electron-rich structure may enhance π-π stacking in enzyme binding pockets.
- Fluorine Substitution : The 2,6-difluorobenzenesulfonamide group is conserved across multiple analogs, suggesting its critical role in target selectivity and metabolic stability .
- Chain Flexibility : The methoxyethyl linker in the target compound may improve solubility compared to rigid acetyl or tert-butyl-thiazole groups in analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
